molecular formula C7H13Cl2N3O2 B613160 alpha-Methyl-DL-histidine dihydrochloride CAS No. 32381-18-3

alpha-Methyl-DL-histidine dihydrochloride

Número de catálogo: B613160
Número CAS: 32381-18-3
Peso molecular: 242.11
Clave InChI: YWVHQKZLHBDZLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

α-Methyl-DL-histidine dihydrochloride (CAS 32381-18-3) is a chemically modified derivative of the amino acid histidine. Structurally, it features a methyl group attached to the alpha carbon of the histidine backbone and two hydrochloric acid (HCl) molecules bonded to the nitrogen atoms . Its molecular formula is C₇H₁₃Cl₂N₃O₂, with a molecular weight of 242.11 g/mol . The compound exists as a racemic mixture (DL-form), distinguishing it from enantiomerically pure L- or D-histidine derivatives.

The imidazole ring in histidine is critical for biological functions, such as enzyme active sites and metal-ion coordination. The dihydrochloride salt enhances water solubility compared to non-salt forms, making it advantageous for experimental applications in buffer systems .

This compound is supplied by major manufacturers such as Bachem Americas Inc. and Santa Cruz Biotechnology, with common packaging sizes ranging from 250 mg to 1 g . Its primary research applications include studies on enzyme inhibition, metabolic pathways, and biochemical signaling mechanisms .

Propiedades

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVHQKZLHBDZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657548
Record name alpha-Methylhistidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32381-18-3
Record name alpha-Methylhistidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Racemic Synthesis via Alkylation of Histidine

Racemic synthesis remains a foundational method for producing alpha-methyl-DL-histidine dihydrochloride. This approach involves the direct alkylation of histidine at the alpha carbon, followed by salt formation.

Direct Alpha-Methylation of Histidine

The alkylation of histidine with methyl iodide or dimethyl sulfate under basic conditions introduces the alpha-methyl group. For example, reacting L-histidine with methyl iodide in the presence of sodium hydride in dimethylformamide (DMF) yields alpha-methyl-L-histidine. To obtain the racemic DL form, a racemization step is introduced by heating the product in acidic or basic media. Subsequent treatment with hydrochloric acid converts the free base into the dihydrochloride salt .

Key Reaction Parameters:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

  • Temperature: Alkylation proceeds optimally at 0–25°C to minimize side reactions.

  • Base: Strong bases (e.g., NaH, LDA) deprotonate the alpha position for nucleophilic attack.

Challenges in Racemic Synthesis

Racemization during the alkylation step often leads to incomplete stereochemical control, necessitating purification via recrystallization or chromatography. For instance, the use of chiral auxiliaries or resolving agents like tartaric acid can separate enantiomers, but this adds complexity to the synthesis .

Enantioretentive Synthesis Using Oxazolidinone Templates

The enantioretentive method, pioneered by Seebach et al., preserves the stereochemistry of the starting amino acid while introducing the alpha-methyl group. This approach is detailed in U.S. Patent 6,043,376 .

Formation of the Oxazolidinone Intermediate

L-histidine is first protected at the amino group using a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The protected amino acid is then condensed with an aldehyde (e.g., salicylaldehyde) in the presence of a chlorinating agent (e.g., thionyl chloride) and a Lewis acid (e.g., ZnCl₂) to form a cis-oxazolidinone. This intermediate introduces a temporary stereogenic center, enabling controlled alkylation.

Example Reaction Conditions

ParameterValue
Protecting GroupCbz
AldehydeSalicylaldehyde
Chlorinating AgentThionyl chloride
Lewis AcidZnCl₂
Reaction Temperature80–100°C
Yield85–92%

Alkylation and Hydrolysis

The oxazolidinone intermediate is treated with a strong base (e.g., LDA) to generate an enolate, which reacts with methyl iodide to introduce the alpha-methyl group. Hydrolysis of the oxazolidinone with aqueous HCl yields alpha-methyl-L-histidine, which is combined with its D-enantiomer to form the DL racemate. Final treatment with HCl gas in methanol produces the dihydrochloride salt .

Asymmetric Transformation of L-Histidine

European Patent EP0465974A1 describes an asymmetric transformation method for converting L-histidine to its D-enantiomer, which can be adapted for alpha-methyl-DL-histidine synthesis .

Racemization and Precipitation

L-histidine is reacted with tartaric acid and salicylaldehyde in anhydrous acetic acid at 80–100°C. The reaction facilitates racemization via Schiff base formation, yielding a mixture of D- and L-histidine tartrate. Cooling the mixture precipitates D-histidine tartrate, which is purified by recrystallization.

Optimized Conditions

ParameterValue
Molar Ratio (Salicylaldehyde:L-His)0.5:1
SolventAnhydrous acetic acid
Reaction Time2–3 hours
Yield87–97%

Methylation and Salt Formation

The purified D-histidine is methylated using the oxazolidinone method , and the resulting D-enantiomer is combined with an equimolar amount of L-enantiomer. The racemic mixture is dissolved in methanol, treated with HCl gas, and crystallized to yield this compound.

Comparative Analysis of Synthesis Routes

Yield and Purity

  • Racemic Synthesis: Offers moderate yields (60–75%) but requires extensive purification.

  • Enantioretentive Method: Achieves high enantiomeric purity (>98% ee) with yields of 85–92% .

  • Asymmetric Transformation: Provides 87–97% yield but demands strict control of anhydrous conditions .

Industrial Scalability

The enantioretentive method is preferred for large-scale production due to its reproducibility, while asymmetric transformation is cost-effective for obtaining D-enantiomers.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-alkylation or imidazole ring methylation, are mitigated by using bulky protecting groups (e.g., Boc) and low temperatures.

Solvent Recycling

The acetic acid filtrate from asymmetric transformation can be reused 5–6 times without yield loss, reducing waste .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Methyl-DL-histidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmacological Applications

Histidine Decarboxylase Inhibition
One of the primary applications of α-MHD is its role as an inhibitor of histidine decarboxylase (HDC), an enzyme responsible for the production of histamine from histidine. By inhibiting HDC, α-MHD effectively reduces histamine levels, which can be beneficial in studying the physiological effects of histamine on various systems. For instance, studies have shown that treatment with α-MHD at concentrations of 10 μM can significantly block HDC activity in isolated mesenteric lymphatic vessels, leading to insights into lymphatic contractility and endothelial function under different conditions .

Case Study : A study demonstrated that α-MHD-treated mesenteric lymphatic vessels exhibited altered contractility patterns when compared to control groups, highlighting the compound's utility in understanding lymphatic physiology and its response to pharmacological agents .

Cardiovascular Research

Endothelium-Dependent Relaxation
Research indicates that α-MHD plays a crucial role in cardiovascular studies by modulating endothelium-dependent relaxation mechanisms. The compound has been used to investigate the functional role of histamine as an endothelium-derived relaxing factor (EDRF) in aged mesenteric lymphatic vessels. Findings suggest that aging alters the balance between nitric oxide and histamine's roles in vascular relaxation, with α-MHD serving as a critical tool for dissecting these pathways .

Data Summary : In experiments involving aged rats, α-MHD treatment led to increased expression of HDC in endothelial cells, suggesting enhanced histamine production and its implications for vascular health in aging populations .

Cancer Research

Cholangiocarcinoma Proliferation Studies
α-MHD has also been utilized in cancer research, particularly concerning cholangiocarcinoma (bile duct cancer). In vitro studies have shown that treatment with α-MHD can inhibit cell proliferation in cholangiocarcinoma cell lines. The compound's ability to block histamine production allows researchers to assess the role of histamine signaling in cancer cell growth and survival .

Experimental Findings : In a controlled study, cholangiocarcinoma cells treated with α-MHD demonstrated reduced proliferation rates compared to untreated controls, emphasizing its potential as a therapeutic agent or research tool in oncology .

Neurological Research

Effects on Neurotransmission
There is ongoing interest in the implications of α-MHD on neurotransmission due to its influence on histamine levels. Histamine is known to play a significant role in various neurological processes, including wakefulness and cognitive functions. By manipulating histamine levels through HDC inhibition, researchers can explore the compound's effects on neurophysiological outcomes .

Metabolic Studies

Impact on Lipid Absorption and Metabolic Syndrome
Recent studies have suggested that chronic use of antihistamines may lead to alterations in lipid absorption and contribute to metabolic syndrome. The application of α-MHD allows researchers to investigate these metabolic pathways by examining how reduced histamine levels affect lipid metabolism within mesenteric lymphatic vessels .

Research Insights : Chronic treatment with antihistamines was shown to increase mesenteric lymphatic vessel tone and resistance, potentially leading to lipid accumulation and obesity-related complications .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares α-methyl-DL-histidine dihydrochloride with structurally related histidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) HCl Groups Methyl Position Key Structural Features
α-Methyl-DL-histidine dihydrochloride 32381-18-3 C₇H₁₃Cl₂N₃O₂ 242.11 2 Alpha carbon Racemic mixture; modified backbone
L-Histidine monohydrochloride 71-00-1, 7048-02-4 C₆H₁₁ClN₃O₂ 191.62 (approx.) 1 N/A Enantiomerically pure; native backbone
DL-Histidine monohydrochloride 123333-71-1 C₆H₁₁ClN₃O₂ 191.62 (approx.) 1 N/A Racemic mixture; native backbone
1-Methyl-L-histidine Not specified C₇H₁₁N₃O₂ 169.18 (free base) 0 1-position (imidazole) Methylation on imidazole ring
3-Methyl-L-histidine Not specified C₇H₁₁N₃O₂ 169.18 (free base) 0 3-position (imidazole) Methylation on imidazole ring

Key Observations :

  • HCl Content: The dihydrochloride form offers superior solubility in aqueous media compared to monohydrochloride or free-base analogs, facilitating use in biological assays .
  • Methyl Position: Alpha-methylation alters the amino acid backbone, whereas 1- or 3-methylation on the imidazole ring impacts metal-binding or enzyme-substrate interactions .
  • Stereochemistry: Racemic DL-forms (e.g., α-methyl-DL-histidine dihydrochloride) are often used in comparative studies, while enantiopure L-forms (e.g., L-histidine monohydrochloride) are preferred for mimicking natural biochemical processes .

Functional and Application Differences

Commercial and Regulatory Considerations

Compound Key Suppliers Price Range (USD) Regulatory References
α-Methyl-DL-histidine dihydrochloride Bachem, Santa Cruz Bio $25,000–68,000/g EPA ChemView, ATSDR
L-Histidine monohydrochloride City Chemical LLC, Sigma $12–183/g FDA, EFSA
1-/3-Methyl-L-histidine Fujifilm Wako Not disclosed Traceable reference standards

Notes:

  • α-Methyl-DL-histidine dihydrochloride is significantly costlier due to its specialized synthesis and niche research applications .
  • Regulatory data for dihydrochloride derivatives are often cited under broad frameworks like EPA’s High Production Volume (HPV) chemicals .

Actividad Biológica

Alpha-Methyl-DL-histidine dihydrochloride (α-Methyl-DL-His) is a histidine derivative that has garnered attention in biochemical and pharmacological research due to its unique biological activities. This compound primarily functions as an inhibitor of histidine decarboxylase (HDC), an enzyme crucial for the synthesis of histamine from histidine. Understanding its biological activity involves exploring its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

α-Methyl-DL-His plays a significant role in various biochemical reactions. It interacts with enzymes like HDC, inhibiting its activity and consequently reducing histamine production. This inhibition can lead to alterations in physiological responses mediated by histamine, such as inflammation and immune responses.

The mechanism of action of α-Methyl-DL-His is primarily through its competitive inhibition of HDC. By binding to the active site of the enzyme, it prevents the conversion of histidine to histamine, thereby modulating histamine levels in biological systems .

Table 1: Comparison of α-Methyl-DL-His with Other Histidine Derivatives

CompoundStructureMechanism of ActionBiological Activity
Alpha-Methyl-DL-HistidineMethyl group on alpha carbonInhibits HDCReduces histamine production
Beta-Methyl-DL-HistidineMethyl group on beta carbonSimilar to histidineLess effective in inhibiting HDC
HistamineDerived from histidineActivates histamine receptorsMediates allergic responses and neurotransmission

Cellular Effects

α-Methyl-DL-His has notable effects on various cell types. In cholangiocarcinoma cells, for instance, treatment with α-Methyl-DL-His significantly decreased histamine secretion and cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment . Additionally, this compound has been shown to influence cell signaling pathways by modulating the activity of histamine receptors, affecting physiological responses such as inflammation and gastric acid secretion .

Research Findings

Recent studies have highlighted the diverse applications and effects of α-Methyl-DL-His:

  • Inhibition of Tumor Growth : In vivo studies demonstrated that α-Methyl-DL-His effectively reduced tumor growth in cholangiocarcinoma models by inhibiting HDC activity and decreasing VEGF expression, which is critical for angiogenesis .
  • Impact on Liver Fibrosis : Research indicates that α-Methyl-DL-His administration ameliorates biliary damage and liver fibrosis in mouse models by disrupting the HDC/histamine signaling pathway .
  • Dosage Effects : The biological effects of α-Methyl-DL-His vary significantly with dosage. Lower doses effectively inhibit HDC without adverse effects, while higher doses may lead to toxicity or other side effects.

Study 1: Cholangiocarcinoma Proliferation

In a controlled study involving cholangiocarcinoma cell lines, researchers treated cells with α-Methyl-DL-His (3 mM) and observed a marked decrease in proliferation compared to untreated controls. This effect was attributed to reduced histamine secretion and subsequent downregulation of proliferative signaling pathways .

Study 2: Liver Damage Amelioration

A recent study on genetically modified mice lacking HDC showed that treatment with α-Methyl-DL-His led to significant reductions in liver inflammation and fibrosis markers compared to controls treated with histamine. This highlights the therapeutic potential of α-Methyl-DL-His in liver diseases associated with excessive histamine signaling .

Q & A

Basic Research Questions

Q. What safety precautions should be observed when handling alpha-methyl-DL-histidine dihydrochloride in laboratory settings?

this compound requires strict adherence to safety protocols. Key measures include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood or well-ventilated area to prevent inhalation of dust or aerosols .
  • Storage: Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for spills, followed by thorough decontamination with water .

Q. What analytical methods are recommended for characterizing this compound purity?

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5 v/v) at a flow rate of 1.0 mL/min. Monitor UV absorption at 210 nm .
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode can confirm molecular weight (expected m/z: 263.1 for [M+H]⁺) and detect impurities .
  • Elemental Analysis: Verify chloride content via titration or ion chromatography to confirm dihydrochloride stoichiometry .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Acidic Conditions (pH < 3): The compound remains stable due to protonation of the imidazole ring and amino groups.
  • Neutral to Alkaline Conditions (pH 7–9): Gradual degradation occurs via hydrolysis of the methyl group or dehydrochlorination. Monitor stability using UV-Vis spectroscopy or HPLC over 24–72 hours .
  • Buffered Solutions: Use phosphate-buffered saline (PBS, pH 4.5) for short-term storage to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Reaction Monitoring: Track intermediates via thin-layer chromatography (TLC) using silica gel plates and ninhydrin staining .
  • Purification: Employ recrystallization from ethanol/water (70:30 v/v) to remove unreacted precursors. Validate purity using differential scanning calorimetry (DSC) to confirm a sharp melting point (~245°C) .
  • Byproduct Identification: Use LC-MS to detect methylated histidine analogs or chloride-deficient derivatives. Adjust reaction stoichiometry (e.g., HCl excess) to suppress side reactions .

Q. What experimental strategies can resolve contradictions between in vitro and in vivo data for this compound’s biological activity?

  • Model Validation: Compare results across multiple in vitro models (e.g., cell lines, primary cultures) and in vivo systems (e.g., rodent pharmacokinetics). For example, discrepancies in enzyme inhibition (e.g., histidine decarboxylase) may arise from differential tissue distribution .
  • Dose-Response Studies: Use isotopically labeled (e.g., ¹⁴C) compound to quantify bioavailability and metabolite profiles in plasma/tissues .
  • Mechanistic Probes: Employ competitive antagonists (e.g., histamine receptor blockers) to isolate target-specific effects .

Q. How can researchers investigate the enantiomer-specific effects of this compound?

  • Chiral Separation: Use a Chiralpak® AD-H column with hexane/isopropanol (80:20 v/v) to resolve D- and L-enantiomers. Confirm elution order via circular dichroism (CD) spectroscopy .
  • Enantiomer-Specific Assays: Test each enantiomer in histidine uptake assays (e.g., Caco-2 cell monolayers) to compare transport efficiency .
  • Computational Modeling: Perform molecular docking studies with histidine-binding proteins (e.g., LAT1 transporter) to predict stereochemical preferences .

Q. What methodologies are suitable for studying this compound’s interaction with metal ions in biological systems?

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) for transition metals (e.g., Zn²⁺, Cu²⁺) under physiological pH .
  • Spectroscopic Analysis: Use UV-Vis or fluorescence quenching to monitor chelation dynamics. For example, Zn²⁺ binding shifts the imidazole ring’s λmax from 212 nm to 225 nm .
  • Biological Relevance: Correlate metal-chelation data with functional assays (e.g., metalloprotease inhibition) to assess physiological impact .

Q. Contradictory Data Analysis

Q. How should researchers address conflicting reports on this compound’s cytotoxicity?

  • Dose-Dependent Effects: Perform MTT assays across a broad concentration range (1 nM–10 mM) to identify non-linear toxicity thresholds .
  • Cell-Type Specificity: Test cytotoxicity in primary vs. immortalized cells (e.g., HEK293 vs. neuronal cultures) to assess tissue-specific responses .
  • Mechanistic Follow-Up: Use RNA sequencing to identify pathways (e.g., oxidative stress, apoptosis) activated at toxic doses .

Q. Methodological Best Practices

  • Reference Standards: Use certified reference materials (CRMs) from authoritative suppliers (e.g., Sigma-Aldrich) for calibration .
  • Data Reproducibility: Include triplicate measurements and negative controls (e.g., histidine-free buffers) in all experiments .
  • Ethical Compliance: Adhere to institutional guidelines for animal/human tissue studies, particularly when investigating pharmacological effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.